molecular formula C18H22ClN5O3 B2914498 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049575-80-5

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2914498
M. Wt: 391.86
InChI Key: ZZCVBJNYIMFKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with a structure similar to the one have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds have shown significant activity against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial agents.

Anticancer Potential

Molecular docking studies have indicated that certain derivatives of this compound exhibit good docking scores, suggesting better anticancer potency within the binding pocket of target proteins . This implies that the compound could be used as a lead for rational drug designing for anticancer molecules.

Dopamine Receptor Ligand

The compound has been identified as a potent and selective D4 dopamine receptor ligand . This property is significant because it can be utilized in the development of treatments for neurological disorders that are associated with dopamine dysregulation .

Anti-Tubercular Agents

Design and synthesis efforts have been made to create potent anti-tubercular agents. Molecular docking studies of related compounds have shown promising results, which could mean that our compound may serve as a valuable scaffold for developing new anti-tubercular drugs .

Anti-HIV Activity

Indole derivatives, which share a structural resemblance to our compound, have been reported to perform well in molecular docking studies as potential anti-HIV-1 agents. This suggests that the compound could be explored for its efficacy against HIV .

Antiviral Activity

Substituted aryl derivatives of the compound have shown inhibitory activity against certain viruses. This indicates that the compound could be investigated further for its potential use in antiviral therapies .

Selective Dopamine Ligand

The compound has been characterized as a selective dopamine D4 ligand, which could be significant in the research of psychiatric disorders and the development of targeted therapies .

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCVBJNYIMFKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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